

An In-depth Technical Guide to a Furin-Activated "Smart" PET Tracer

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Compound of Interest

Compound Name:	Smart-F
CAS No.:	1135798-02-5
Cat. No.:	B1681027

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This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and functional mechanism of a sophisticated, enzyme-activated radiopharmaceutical designed for positron emission tomography (PET) imaging. This "smart" tracer is specifically engineered to be activated by furin, a protease often overexpressed in tumor microenvironments, offering a targeted approach to cancer imaging.

Chemical Structure and Core Components

The smart tracer is a complex biomolecule composed of three key functional units: a furin-sensitive peptide sequence, a latent fluorogenic and PET-active reporter, and a self-assembling moiety.

- Peptide Backbone:** The core of the tracer is the peptide sequence Acetyl-Arg-Val-Arg-Arg-Cys(StBu)-Gly (Ac-RVRR-C(StBu)-G). The RVRR sequence serves as a specific cleavage site for the protease furin. The cysteine residue is protected with an S-tert-butyl (StBu) group, and the glycine provides spacing.

- **PET Reporter and Self-Assembly Trigger:** This unit consists of an aminomethyltrifluoroborate (AMBF₃) group for one-step ¹⁸F-fluorination and a 2-cyanobenzothiazole (CBT) moiety. Upon furin cleavage, the exposed cysteine residue reacts with the CBT group in a process known as CBT condensation, leading to the formation of a luciferin-like structure that can also promote self-assembly of the tracer molecules.

The molecular structure of the non-radioactive precursor is depicted below. The ¹⁸F radiolabel is introduced via isotopic exchange on the BF₃⁻ group.

Synthesis Pathway

The synthesis of the furin-activated smart tracer is a multi-step process involving solid-phase peptide synthesis (SPPS) for the peptide backbone, followed by solution-phase conjugation to the PET-active and self-assembling components, and a final radiolabeling step.

Solid-Phase Peptide Synthesis of the Peptide Backbone

The peptide Ac-Arg(Pbf)-Val-Arg(Pbf)-Arg(Pbf)-Cys(StBu)-Gly is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The arginine residues are protected with the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent side reactions.

A representative SPPS workflow is illustrated below:



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Fig. 1: Solid-Phase Peptide Synthesis Workflow

Synthesis of the Precursor for Radiolabeling

The purified peptide is then conjugated in solution to the aminomethyltrifluoroborate (AMBF₃) and 2-cyanobenzothiazole (CBT) moieties. This typically involves standard peptide coupling chemistries to link the C-terminus of the peptide to a CBT derivative that is pre-functionalized with the AMBF₃ group.

One-Step ^{18}F -Radiolabeling

The final radiolabeled tracer, [^{18}F]1, is prepared via a simple and efficient one-step isotopic exchange reaction. [^{18}F]fluoride is used to displace a ^{19}F atom on the trifluoroborate group of the precursor molecule.

Quantitative Data

The following tables summarize the key quantitative data for the furin-activated smart PET tracer, [^{18}F]1.

Table 1: Radiosynthesis and Quality Control

Parameter	Value
Radiochemical Yield (RCY)	42.5 ± 1.47%
Radiochemical Purity (RCP)	> 99%
Molar Activity	Not Reported in Abstract
Synthesis Time	~30 minutes

Table 2: In Vitro and In Vivo Performance

Parameter	[^{18}F]1	[^{18}F]1-ctrl (Control)
Cellular Uptake (MDA-MB-468 cells, 120 min)	10.2 ± 0.37 %ID	1.19 ± 0.25 %ID
In Vivo Tumor Uptake (10 min post-injection)	2.39 ± 0.31 %ID/g	Not Reported
Tumor-to-Muscle Ratio (10 min post-injection)	2.93 ± 0.92	Not Reported
In Vivo Tumor Uptake (co-injection with 1, 10 min)	2.83 ± 0.23 %ID/g	Not Applicable
In Vivo Tumor Uptake (co-injection with 1, 60 min)	3.40 ± 0.18 %ID/g	Not Applicable

Experimental Protocols

General Solid-Phase Peptide Synthesis Protocol

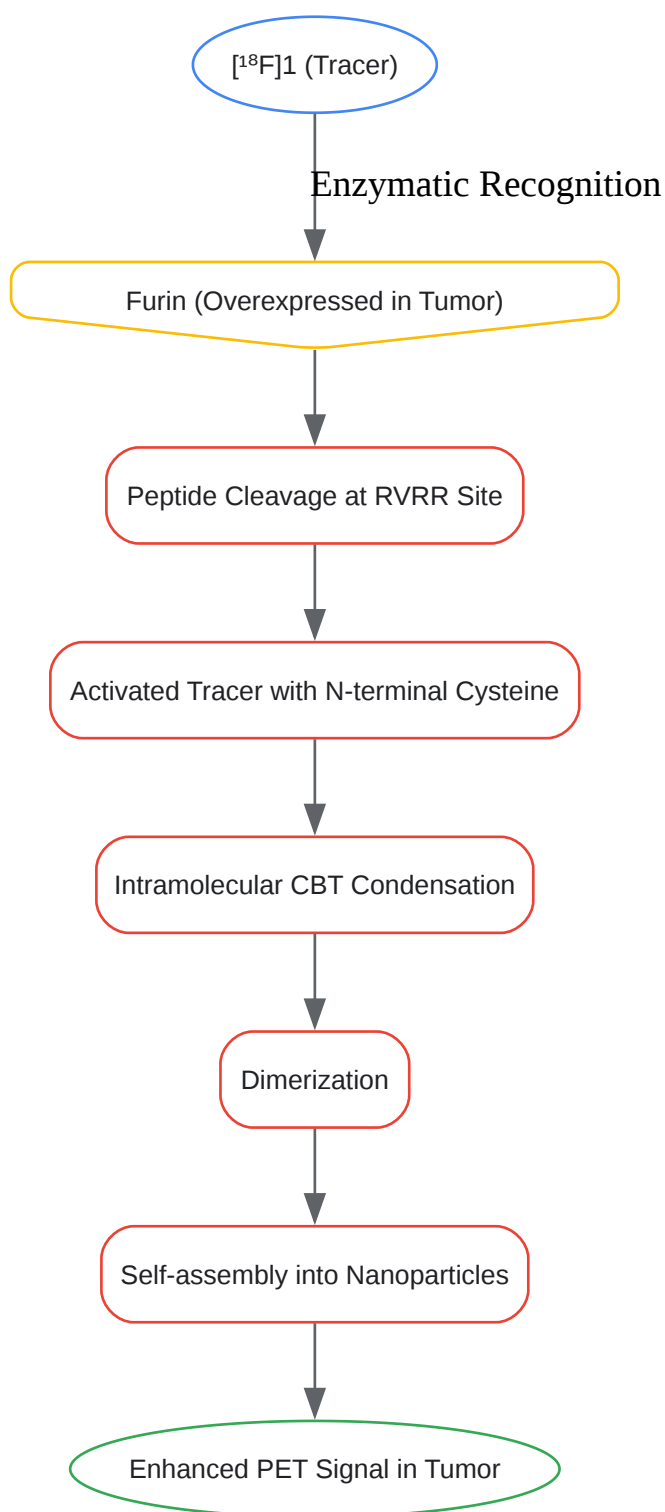
- **Resin Swelling:** Swell the Rink amide resin in dimethylformamide (DMF).
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
- **Amino Acid Coupling:** Couple the Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
- **Washing:** Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.
- **Acetylation:** Acetylate the N-terminus of the final peptide using acetic anhydride and a base.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
- **Purification:** Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

One-Step ¹⁸F-Radiolabeling Protocol

- **[¹⁸F]Fluoride Trapping:** Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
- **Elution:** Elute the [¹⁸F]fluoride into a reaction vessel containing the precursor molecule dissolved in a pyridazine-HCl buffer (pH ~2.5).
- **Reaction:** Heat the reaction mixture at 80°C for 30 minutes.
- **Purification:** Purify the radiolabeled tracer using RP-HPLC to remove unreacted [¹⁸F]fluoride and the precursor.
- **Formulation:** Formulate the purified [¹⁸F]1 in a physiologically compatible buffer for in vivo use.

Signaling Pathway and Mechanism of Action

The "smart" functionality of this PET tracer is derived from its specific activation by furin in the tumor microenvironment. The proposed mechanism is a cascade of reactions that leads to signal amplification.



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Fig. 2: Furin-Mediated Activation and Signal Amplification

This activation cascade, initiated by the specific enzymatic activity of furin, results in the aggregation of the PET signal carrier within the tumor, leading to enhanced imaging contrast and sensitivity.[1]

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References

- 1. pubs.acs.org [pubs.acs.org]
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